molecular formula C21H11N3O5 B3510370 2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3510370
M. Wt: 385.3 g/mol
InChI Key: CEDVIXXAQHMUTP-UHFFFAOYSA-N
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Description

The compound “2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined by IR, 1H-NMR, 13C-NMR, and mass .

Mechanism of Action

Benzoxazole derivatives exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and so on . The molecular docking study rationalizes the relative inhibitory activity of benzoxazole derivatives as antimalarial agents with the deregulation of PfPNP activity .

Properties

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O5/c25-20-15-9-8-14(24(27)28)11-16(15)21(26)23(20)13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)29-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDVIXXAQHMUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

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